molecular formula C14H9N3OS B11471851 2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile

2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile

Cat. No.: B11471851
M. Wt: 267.31 g/mol
InChI Key: XIHAHLAPRLILCA-UHFFFAOYSA-N
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Description

2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile is a complex organic compound featuring an indolizine core, a thiophene ring, and various functional groups. Indolizine derivatives are known for their significant biological activities and applications in medicinal chemistry . The presence of the thiophene ring and the cyano group adds to the compound’s versatility and potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of steps involving nitrile formation, amination, and cyclization .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carbonitrile is unique due to the specific combination of the indolizine core, thiophene ring, and functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carbonitrile

InChI

InChI=1S/C14H9N3OS/c15-8-9-10-4-1-2-6-17(10)13(12(9)16)14(18)11-5-3-7-19-11/h1-7H,16H2

InChI Key

XIHAHLAPRLILCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C#N

Origin of Product

United States

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